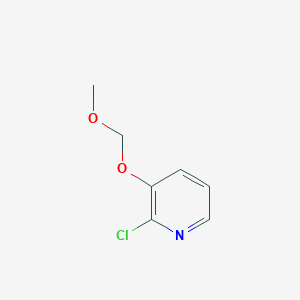

2-Chloro-3-(methoxymethoxy)pyridine

概要

説明

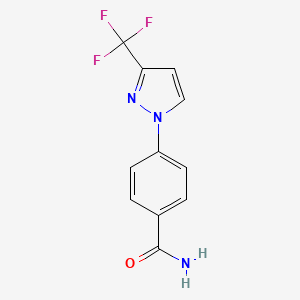

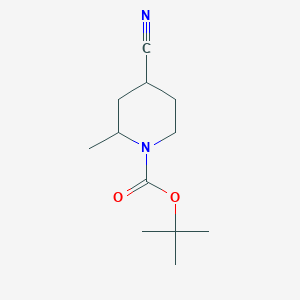

“2-Chloro-3-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 862667-72-9 . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in either solid or liquid form .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 . The InChI key is KXLDXKULFBUWIT-UHFFFAOYSA-N . More detailed structural analysis can be found in databases like ChemSpider .It is typically shipped at normal temperatures . The compound’s physical form can be either solid or liquid .

科学的研究の応用

Chemical Synthesis and Reactivity

2-Chloro-3-(methoxymethoxy)pyridine and similar compounds are integral in various chemical synthesis processes. For example, the lithiation of 2-chloropyridine, a structurally similar compound, has been explored with lithium dialkylamides, highlighting complexities in achieving C-3 lithiation and proposing a mechanism involving a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003). Additionally, reactions of pyridine with caesium fluoroxysulphate have been studied, resulting in products like 2-methoxy-3-chloropyridine under specific conditions (Stavber & Zupan, 1990).

Analysis of Reaction Mechanisms

Investigations into the kinetics and mechanisms of reactions involving substituted pyridines are crucial. For instance, the oxidation of 3-chloropyridine and related compounds by sulfate radicals was studied, revealing insights into reaction intermediates and proposing a detailed mechanism (Dell’Arciprete et al., 2007). The study of chemoselective directed metallation of 2-chloropyridine for synthesizing disubstituted pyridines also provides valuable knowledge in this area (Trécourt et al., 1990).

Spectroscopic and Structural Studies

Spectroscopic and structural studies of pyridine derivatives enhance understanding of their properties. For example, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a derivative of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was analyzed using X-ray diffraction, revealing unique structural characteristics and hydrogen bonding patterns (Tranfić et al., 2011).

Molecular Modeling and Computational Studies

Ab-initio Hartree-Fock and Density Functional Theory calculations have been applied to study the vibrational spectra of similar compounds, such as 2-chloro-6-methoxy-3-nitropyridine, providing insights into their structural parameters and spectroscopic data (Sharma, Yadav, & Singh, 2011).

Safety and Hazards

特性

IUPAC Name |

2-chloro-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLDXKULFBUWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B6327622.png)

![N-[4-(Bromomethyl)-2-benzothiazolyl]-carbamic acid 1,1-dimethylethyl ester](/img/structure/B6327636.png)

![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)